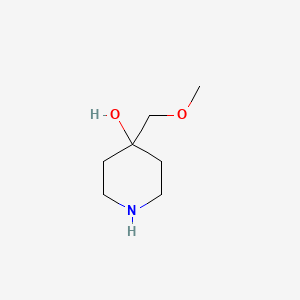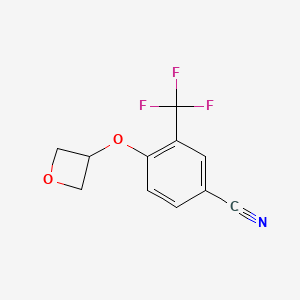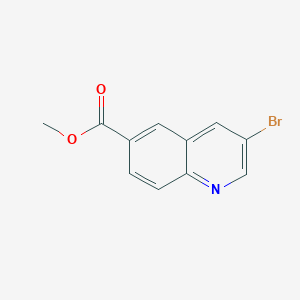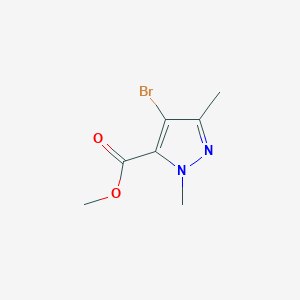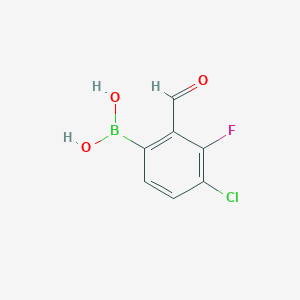
4-Chloro-3-fluoro-2-formylphenylboronic acid
Descripción general
Descripción
“4-Chloro-3-fluoro-2-formylphenylboronic acid” is a chemical compound with the CAS Number: 1451392-90-7 . It has a molecular weight of 202.38 . It is typically stored at temperatures between 2-8°C . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of similar boronic acids often involves Suzuki-Miyaura coupling . This process uses a variety of boron reagents, and the methods to prepare each reagent are outlined in the literature . Another method involves the use of less expensive starting materials such as 4-chlorobenzaldehyde, metallic lithium, and trimethyl borate .
Molecular Structure Analysis
The molecular structure of “4-Chloro-3-fluoro-2-formylphenylboronic acid” can be represented by the InChI Code: 1S/C7H5BClFO3/c9-6-2-1-5 (8 (12)13)4 (3-11)7 (6)10/h1-3,12-13H .
Chemical Reactions Analysis
Boronic acids, including “4-Chloro-3-fluoro-2-formylphenylboronic acid”, are often used in Suzuki-Miyaura cross-coupling reactions . They can also be used in the preparation of arylmethylpyrrolidinylmethanols and amine derivatives via reaction with MIDA, followed by Suzuki reaction with halides or amination with amines .
Physical And Chemical Properties Analysis
“4-Chloro-3-fluoro-2-formylphenylboronic acid” is a solid at room temperature . It has a molecular weight of 202.38 . The compound is typically stored at temperatures between 2-8°C .
Aplicaciones Científicas De Investigación
Antifungal Activity
4-Chloro-3-fluoro-2-formylphenylboronic acid and its analogues, including other fluoro-substituted formylphenylboronic acids, have demonstrated significant antifungal activity against various fungal strains such as Aspergillus, Fusarium, Penicillium, and Candida. The structure-activity relationship indicates that the position of the fluorine substituent and the tautomeric equilibrium between the boronic acid and its cyclic benzoxaborole form are critical for antifungal efficacy. This insight provides a foundation for developing new antifungal agents, highlighting the compound's potential as a lead structure in antifungal drug discovery (Borys et al., 2019).
Spectroscopy and Adsorption Studies
The adsorption mechanisms and surface interactions of fluoro and formyl analogues of phenylboronic acids, including 4-Chloro-3-fluoro-2-formylphenylboronic acid, have been extensively studied using infrared, Raman, and surface-enhanced Raman spectroscopy (SERS). These studies elucidate how substituent type and position influence the geometry of isomers on silver nanoparticle surfaces, providing valuable information for designing surface-based sensors and catalysts (Piergies et al., 2013).
Fluorescence Quenching Mechanisms
Research into the fluorescence quenching mechanisms of boronic acid derivatives, including those related to 4-Chloro-3-fluoro-2-formylphenylboronic acid, has offered insights into the static quenching mechanism active in these systems. Such studies are critical for understanding the photophysical properties of boronic acids and their derivatives, which can be applied in developing fluorescence-based sensors and imaging agents (Geethanjali et al., 2015).
Bioorthogonal Coupling Reactions
The rapid formation of stable boron-nitrogen heterocycles in neutral aqueous solutions from formylphenylboronic acids demonstrates the compound's utility in bioorthogonal chemistry. This finding is particularly relevant for protein conjugation, offering a method that is orthogonal to protein functional groups and compatible with physiologically relevant conditions, thereby expanding the toolbox for bioconjugation and biomolecule labeling (Dilek et al., 2015).
Tautomeric Equilibria and Structural Insights
The study of tautomeric equilibria and structural properties of fluoro-substituted formylphenylboronic acids, including the synthesis, characterization, and investigation of their properties, sheds light on the influence of fluorine substituents. Understanding these tautomeric shifts and structural dynamics is essential for designing boron-containing compounds with tailored properties for potential applications in medicinal chemistry and material science (Kowalska et al., 2016).
Safety And Hazards
Direcciones Futuras
“4-Chloro-3-fluoro-2-formylphenylboronic acid” can be used in the preparation of arylmethylpyrrolidinylmethanols and amine derivatives via reaction with MIDA, followed by Suzuki reaction with halides or amination with amines . It can also be used in the preparation of N- (biarylsulfonyl) a-amino acids as MMP-12 inhibitors using a genetic algorithm .
Propiedades
IUPAC Name |
(4-chloro-3-fluoro-2-formylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BClFO3/c9-6-2-1-5(8(12)13)4(3-11)7(6)10/h1-3,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQLWOYMNRUQGID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)Cl)F)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-fluoro-2-formylphenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-Diethyl-3-[2-(3-piperidinyl)ethoxy]aniline hydrochloride](/img/structure/B1426422.png)
![3-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426427.png)

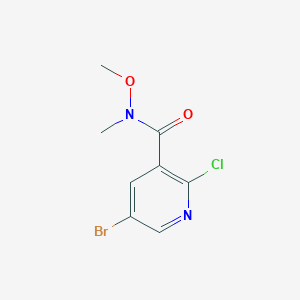

![Methyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1426431.png)
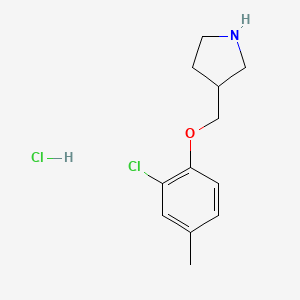
![2-{2-[4-(2-Methoxyethyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1426433.png)
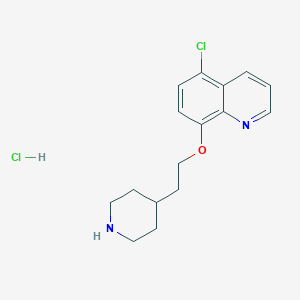
![3-{[(2-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1426436.png)
